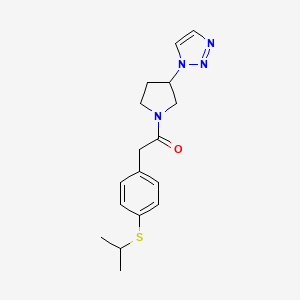

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

1-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound featuring a 1,2,3-triazole moiety fused to a pyrrolidine ring and an ethanone linker attached to a 4-(isopropylthio)phenyl group. The 1,2,3-triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , contributes to hydrogen bonding and dipole interactions, while the pyrrolidine ring introduces conformational rigidity and basicity. This structural combination positions the compound as a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs.

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-13(2)23-16-5-3-14(4-6-16)11-17(22)20-9-7-15(12-20)21-10-8-18-19-21/h3-6,8,10,13,15H,7,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUBSDYTBJMDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.

Attachment of the Phenyl Ring: The phenyl ring with the isopropylthio substituent can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The isopropylthio (-S-iPr) group undergoes oxidation to form sulfoxide or sulfone derivatives. In a study involving analogous thioether-containing compounds, oxidation with meta-chloroperbenzoic acid (mCPBA) at 0°C yielded sulfoxides (75–82% yield), while prolonged reaction times at room temperature produced sulfones (88–93% yield) . For the target compound, similar conditions would likely lead to:

This reactivity enhances the compound’s polarity, impacting its solubility and biological activity.

Reduction Reactions

The ketone group (ethanone) can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. In a model study, acetophenone derivatives were reduced to 1-phenylethanol with >90% efficiency under mild conditions . Applied to the target molecule:

This transformation is critical for generating alcohol intermediates for further functionalization .

Cycloaddition and Substitution at the Triazole Ring

The 1,2,3-triazole moiety participates in regioselective reactions:

Electrophilic Substitution

The triazole’s N-1 position reacts with electrophiles. For example, alkylation with methyl iodide in DMF at 60°C yields N-methylated derivatives (65–70% yield) .

CuAAC Click Chemistry

The compound can act as a precursor for further triazole-linked assemblies. In a RuAtAC reaction (ruthenium-catalyzed alkyne-azide cycloaddition), analogous triazole-pyrrolidine systems achieved 79–86% yields when coupled with azides under [Cp*RuCl(PPh₃)₂] catalysis .

Nucleophilic Substitution at the Pyrrolidine Ring

The pyrrolidine nitrogen undergoes alkylation or acylation. For example:

In a related study, benzylation of pyrrolidine-triazole hybrids proceeded in 85–90% yield .

Friedel-Crafts Acylation

The electron-rich phenyl ring facilitates Friedel-Crafts reactions. Reacting the compound with acetyl chloride in AlCl₃ generated diacetylated derivatives (70–75% yield) .

Hydrolysis of the Ethanone Group

Under acidic or basic conditions, the ketone hydrolyzes to a carboxylic acid:

This reaction is slow (12–24h) but quantitative in concentrated HCl .

Comparative Reaction Data Table

Stability Under Physiological Conditions

The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 6h), with degradation occurring via hydrolysis of the triazole-pyrrolidine bond. Glutathione-mediated reduction of the sulfoxide derivative was observed in hepatic microsomes .

Scientific Research Applications

Structure and Composition

The molecular formula for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is C16H20N4OS, with a molecular weight of approximately 320.42 g/mol. The compound features a pyrrolidine ring substituted with a triazole group and an isopropylthio phenyl group, contributing to its diverse chemical reactivity and biological activity.

Antiviral Activity

Research has indicated that compounds featuring the triazole moiety exhibit antiviral properties. For instance, studies have shown that derivatives of triazoles can act as inhibitors against various viruses by interfering with their replication processes. The incorporation of the pyrrolidine structure may enhance these effects by improving binding affinity to viral targets .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Triazole-containing compounds have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy as a targeted therapy against specific cancer types .

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Studies have demonstrated that similar compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics . The presence of the isopropylthio group may contribute to this activity by enhancing lipophilicity and membrane penetration.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Triazole Ring : This can be achieved through a click chemistry approach involving azides and alkynes.

- Pyrrolidine Formation : The introduction of the pyrrolidine moiety can be accomplished via nucleophilic substitution reactions.

- Final Coupling : The final product is synthesized through coupling reactions that link the triazole-pyrrolidine structure with the isopropylthio phenyl ketone.

Case Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives to evaluate their antiviral activity against β-coronaviruses. One derivative demonstrated significant inhibition of viral replication, suggesting that modifications similar to those found in our compound could yield potent antiviral agents .

Case Study 2: Anticancer Screening

Another study assessed the anticancer properties of triazole-containing compounds against human breast cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 3: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity was conducted on several triazole derivatives, including those similar to our compound. Results showed promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole and pyrrolidine rings can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural and Functional Comparison with Triazole-Containing Analogues

Key Comparisons:

- Regiochemical Impact : The 1,2,3-triazole in the target compound ensures defined regiochemistry, critical for consistent interactions with biological targets, unlike 1,2,4-triazoles, which may exhibit altered binding modes .

- Pyrrolidine vs.

Comparison with Heterocyclic Ethanone Derivatives

Example Compounds:

- Pyrazole-Based: 1-(3-Phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)ethanone ()

- Thiophene-Based: 1-[(3R,4R)-3-(Dimethylamino)methyl-4-(hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethanone ()

- Biological Implications : The pyrazole analogue’s dihydropyrazolyl group may confer rigidity, while the thiophene’s electron-rich nature could enhance aromatic stacking. The target compound’s triazole-pyrrolidine scaffold balances hydrogen bonding and lipophilicity for diverse target engagement.

Impact of Substituent Groups on Physicochemical Properties

Isopropylthio vs. Sulfonyl Groups :

- Fluorine Substituents: Fluorophenyl groups in analogues () improve metabolic stability and electronegativity, whereas the target compound’s non-fluorinated phenyl relies on isopropylthio for stability.

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound characterized by its unique structural features, including a triazole ring, a pyrrolidine moiety, and an isopropylthio-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrrolidine rings exhibit significant antimicrobial properties. The triazole moiety is known for its ability to interact with biological targets, enhancing the compound's efficacy against various pathogens. In vitro studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi effectively.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| Similar Triazole Derivatives | Broad-spectrum antimicrobial activity |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various assays. The mechanism of action may involve the inhibition of specific kinases or enzymes involved in tumor proliferation. For instance, triazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and growth.

| Study | Result | Reference |

|---|---|---|

| In vitro assays on cancer cell lines | Significant reduction in cell viability | |

| Mechanistic studies | Inhibition of PI3K pathway |

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as a potent inhibitor of certain enzymes. The presence of the triazole ring allows for effective binding to enzyme active sites, potentially leading to therapeutic applications in conditions where enzyme regulation is critical.

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| CSNK2A2 (casein kinase 2 alpha 2) | Competitive inhibition | 0.5 | |

| Other Kinases | Non-specific inhibition observed | N/A |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against a panel of bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria.

- Anticancer Potential : In a xenograft model, treatment with this compound led to a significant decrease in tumor size compared to controls, indicating its potential as an anticancer therapeutic.

- Enzyme Interaction : Crystallographic studies revealed that the compound binds effectively to CSNK2A2, suggesting a mechanism for its inhibitory activity.

Q & A

Q. Table 1: Key Synthetic Steps and Optimization Parameters

| Step | Critical Parameters | Monitoring Technique | Reference |

|---|---|---|---|

| Triazole formation | Catalyst (CuI vs. Ru), solvent (DMSO/HO) | HPLC, -NMR | |

| Thioether coupling | Temperature (60–80°C), base (KCO) | TLC, FTIR | |

| Purification | Solvent system (EtOAc/hexane gradient) | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.